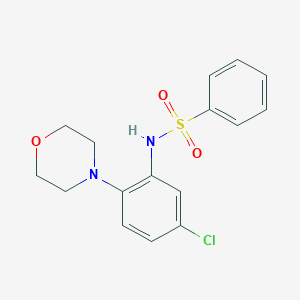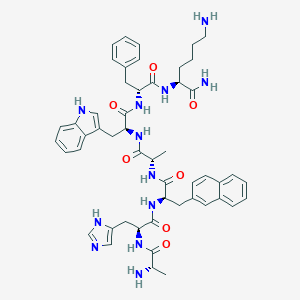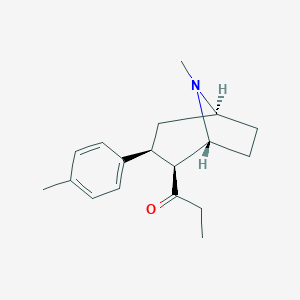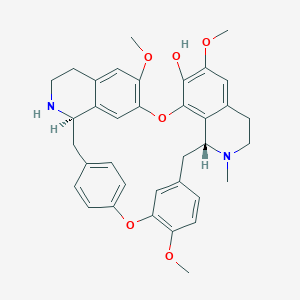
N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide, commonly known as CMF, is a sulfonamide-based compound that has been widely used in scientific research for its potential therapeutic applications. CMF is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Mechanism of Action
The mechanism of action of CMF involves the inhibition of N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide activity, which leads to a decrease in the pH of the tumor microenvironment. This acidic environment promotes the release of cytotoxic agents and enhances the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
CMF has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-tumor effects, CMF has also been shown to have anti-inflammatory and anti-angiogenic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMF is its specificity for N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, the limited solubility of CMF in aqueous solutions can be a challenge for its use in in vivo experiments.
Future Directions
Future research on CMF could focus on improving its solubility and bioavailability for in vivo studies. Additionally, the potential use of CMF in combination with other cancer therapies could be explored to enhance its anti-tumor effects. The role of N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide in other diseases such as osteoporosis and Alzheimer's disease could also be investigated.
Synthesis Methods
The synthesis of CMF involves the reaction of 5-chloro-2-morpholin-4-ylphenol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The yield of CMF can be improved by modifying the reaction conditions such as temperature and reaction time.
Scientific Research Applications
CMF has been extensively studied for its potential therapeutic applications in cancer treatment. N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide is a transmembrane protein that is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. CMF has been shown to inhibit the activity of this compound, leading to a decrease in tumor growth and metastasis in preclinical studies.
properties
Molecular Formula |
C16H17ClN2O3S |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17ClN2O3S/c17-13-6-7-16(19-8-10-22-11-9-19)15(12-13)18-23(20,21)14-4-2-1-3-5-14/h1-7,12,18H,8-11H2 |
InChI Key |
PDDRUQZUGFOZSD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)


![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)





![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
